molecular formula C8H18N2 B13953831 N-ethyl-2-(pyrrolidin-3-yl)ethanamine

N-ethyl-2-(pyrrolidin-3-yl)ethanamine

Cat. No.: B13953831
M. Wt: 142.24 g/mol
InChI Key: LZTZMPNTFGIZLF-UHFFFAOYSA-N
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Description

N-ethyl-2-(pyrrolidin-3-yl)ethanamine is a chemical compound of interest in medicinal chemistry and neuroscience research, featuring a pyrrolidine ring, a privileged scaffold found in numerous biologically active molecules and FDA-approved drugs . The saturated pyrrolidine ring contributes valuable three-dimensionality and stereochemical complexity to molecules, which can be critical for achieving selectivity when interacting with biological targets . This structure, which incorporates both a basic tertiary amine and a primary amine, makes it a versatile intermediate for constructing more complex molecules. Researchers utilize such pyrrolidine-containing building blocks in structure-activity relationship (SAR) studies, particularly in the design of ligands for central nervous system (CNS) targets . For instance, similar pyrrolidine-ethylamine scaffolds have been incorporated into the design of novel acetylcholinesterase inhibitors for investigating Alzheimer's disease therapeutics . The compound must be handled by trained professionals in accordance with applicable laboratory safety regulations. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N-ethyl-2-pyrrolidin-3-ylethanamine

InChI

InChI=1S/C8H18N2/c1-2-9-5-3-8-4-6-10-7-8/h8-10H,2-7H2,1H3

InChI Key

LZTZMPNTFGIZLF-UHFFFAOYSA-N

Canonical SMILES

CCNCCC1CCNC1

Origin of Product

United States

Preparation Methods

Reductive Amination Route

One common synthetic pathway involves reductive amination of a suitable aldehyde or ketone precursor with ethylamine or a related amine, followed by cyclization to form the pyrrolidine ring.

  • General Procedure:

    • Starting from a 3-pyrrolidinyl ethanal or analogous intermediate, react with ethylamine under controlled conditions.
    • Use sodium borohydride or sodium tetrahydroborate as a reducing agent to reduce the imine intermediate to the corresponding amine.
    • Reaction solvents typically include ethanol or methanol, sometimes in aqueous mixtures.
    • Reaction temperatures range from 0°C to room temperature, with stirring times extending from several hours to overnight (up to 20 hours).
  • Example from Literature:

Step Reagents & Conditions Yield (%) Notes
1 React 3-pyridylcarboxaldehyde with ethylamine hydrochloride in ethanol/toluene with triethylamine at 20°C N/A Formation of imine intermediate
2 Add sodium borohydride at 0-20°C, stir overnight 73.4 Reduction to amine, followed by extraction and purification
  • Analytical Data:
    • 1H NMR (CDCl3, 400 MHz): signals at δ 1.14 (triplet, 3H), 2.66 (quartet, 2H), 3.81 (singlet, 2H), aromatic protons at 7.26-8.54 ppm.
    • LC-MS retention times and molecular ion peaks confirm product identity.

Pyrrolidine Ring Construction via Cyclization

Another approach involves constructing the pyrrolidine ring by intramolecular cyclization of linear precursors bearing amino and haloalkyl groups.

  • Methodology:

    • Prepare a linear precursor such as 3-chloropropylamine or 3-bromopropylamine derivatives.
    • React with ethylamine to form this compound via nucleophilic substitution and ring closure.
    • Conditions typically involve polar aprotic solvents (e.g., dimethylformamide) and mild heating.
    • Catalysts or bases like potassium carbonate may be used to facilitate cyclization.
  • Advantages:

    • Direct formation of the pyrrolidine ring.
    • Potential for high regioselectivity and stereoselectivity depending on substituents.

Enantiomerically Enriched Synthesis Using Resolution

A patented method describes the preparation of (S)-N-ethyl-2-aminomethylpyrrolidine through resolution using dextrotartaric acid:

  • Process:

    • Drip racemic N-ethyl-2-aminomethylpyrrolidine into a mixed solution of dextrotartaric acid, alcohol, and water.
    • Cool the mixture to 0-30°C and stir for 6-24 hours.
    • Filter and wash to obtain the dextrotartrate salt.
    • Adjust pH of the filtrate to 9-10 with sodium hydroxide to recover the levorotatory amine.
  • Outcomes:

    • High purity (>99% by GC).
    • Yield above 35%.
    • Cost-effective and scalable for industrial applications.

Comparative Summary of Preparation Routes

Method Key Reagents Conditions Yield (%) Notes
Reductive amination Aldehyde + ethylamine + NaBH4 Ethanol, 0-20°C, 20h ~73 High yield, widely used in lab synthesis
Cyclization of haloalkyl amines Haloalkylamine + ethylamine + base DMF, mild heating Variable Direct ring formation, regioselective
Resolution with tartaric acid Racemic amine + dextrotartaric acid Alcohol/water, 0-30°C, 6-24h >35 Enantiomeric purity, industrial scale

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(pyrrolidin-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The ethylamine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while reduction can produce secondary amines.

Scientific Research Applications

N-ethyl-2-(pyrrolidin-3-yl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-ethyl-2-(pyrrolidin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the pyrrolidine ring plays a crucial role in its activity.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares N-ethyl-2-(pyrrolidin-3-yl)ethanamine with structurally related compounds:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Features/Activities Source
This compound Ethyl-N, pyrrolidin-3-yl at C2 C₈H₁₈N₂ 142.25 g/mol* Potential CNS activity (inferred)
N-Ethyl-2-(1-pyrrolidyl)ethanamine Ethyl-N, pyrrolidin-1-yl at C2 C₈H₁₈N₂ 142.25 g/mol Commercial availability (research use)
N-Ethyl-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanamine Methoxymethyl at pyrrolidine-3, ethyl-N C₁₀H₂₂N₂O 186.29 g/mol Increased polarity due to methoxymethyl
2-(5-Methoxy-3H-indol-3-yl)-N-(3-pyridinylmethyl)ethanamine Indole and pyridine moieties C₁₈H₂₀N₄O 308.38 g/mol Potential serotonin receptor affinity
N-Ethyl-2-(3-methylphenoxy)ethanamine hydrochloride Phenoxy group at C2, ethyl-N, hydrochloride salt C₁₁H₁₈ClNO 215.72 g/mol Enhanced solubility (salt form)

*Calculated based on molecular formula.

Key Differences and Implications

Pyrrolidine Substitution Position :

  • The target compound’s pyrrolidin-3-yl group (vs. 1-pyrrolidyl in ) may alter steric interactions with biological targets. The 3-position attachment could favor specific receptor conformations compared to 1-substituted analogs.

Aromatic vs. The target compound’s pyrrolidine lacks aromaticity, possibly limiting such interactions.

Salt Forms :

  • Hydrochloride salts (e.g., ) improve solubility for pharmaceutical formulations, whereas the free base form of the target compound may prioritize lipophilicity for CNS penetration.

Pharmacological and Toxicological Considerations

  • NBOMe Series () : While structurally distinct (phenethylamine core with dimethoxyaryl groups), these compounds highlight the importance of substitution patterns in potency and toxicity. The target compound lacks the 2,5-dimethoxyphenyl group linked to NBOMe toxicity, suggesting a different risk profile.
  • HSP90 Interactions () : Indole-ethanamine analogs bind HSP90 via hydrogen bonds. The target compound’s pyrrolidine may similarly engage polar residues, though specific activity remains unstudied.
  • Metabolic Stability : Ethyl substitution on the amine (common in ) may reduce first-pass metabolism compared to methyl or unsubstituted amines.

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